2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
Description
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-5-2-10(3-6-12)8-17-9-11-4-7-13(18)15-14(11)16-17/h2-7,9H,8H2,1H3,(H,15,16,18) |
InChI Key |
TYXHSTIPUHVIEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=CC(=O)NC3=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-b]pyridine Derivatives
This guide provides a comprehensive technical overview of the mechanisms of action for pyrazolo[3,4-b]pyridine derivatives, a versatile class of heterocyclic compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights into the experimental validation of these mechanisms. We will delve into the core molecular interactions, downstream signaling consequences, and the methodologies employed to elucidate the multifaceted activities of this important scaffold.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry due to its remarkable versatility. This scaffold is considered a "privileged structure" as it can interact with a wide array of biological targets through various binding modes, leading to a broad spectrum of biological activities.[1] Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as antiviral, antibacterial, anti-inflammatory, and neuroprotective agents.[2] However, their most prominent and well-characterized role is in oncology, primarily as potent inhibitors of protein kinases.[3] This guide will focus on the predominant mechanisms of action, with a particular emphasis on their role as kinase inhibitors and topoisomerase II inhibitors, while also touching upon their emerging applications in neurodegenerative diseases.
I. Kinase Inhibition: A Primary Mechanism of Action
A significant number of pyrazolo[3,4-b]pyridine derivatives exert their biological effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins. The pyrazolo[3,4-b]pyridine scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[4]
A. Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that are crucial for the development and function of the nervous system.[5] Aberrant activation of TRKs, often through gene fusions, is a known driver of various cancers.[5] Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of TRK kinases.[6]
Mechanism of Action:
Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate their intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are integral to cell proliferation, differentiation, and survival.[5][7] Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial phosphorylation event, thereby abrogating these downstream signals and leading to cell growth arrest and apoptosis in TRK-dependent cancer cells.[5]
Binding Mode:
Molecular docking studies have revealed that the pyrazolo[3,4-b]pyridine core typically forms hydrogen bonds with the hinge region of the TRKA kinase domain. Additional interactions with surrounding amino acid residues contribute to the potency and selectivity of these inhibitors.[4]
Downstream Signaling Pathway:
Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
B. Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[8] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[8] Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2.[8][9][10]
Mechanism of Action:
CDK activity is dependent on their association with regulatory subunits called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, phosphorylating a multitude of substrates to drive cell cycle progression. Pyrazolo[3,4-b]pyridine-based CDK inhibitors bind to the ATP-binding site of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[11] This leads to a blockage in cell cycle progression, typically at the G1/S or G2/M transitions, and can ultimately induce apoptosis.[11] One study found that a pyrazolo[3,4-b]pyridine derivative downregulated CDK2 protein targets involved in DNA replication, leading to pre-G1 phase arrest in colorectal cancer cells.[10]
Binding Mode:
X-ray crystallography studies have shown that 1H-pyrazolo[3,4-b]pyridine inhibitors reside in the ATP purine binding site of CDK2 and form crucial hydrogen-bonding interactions with the backbone of Leu83 in the hinge region.[11]
Downstream Signaling Pathway:
Caption: CDK signaling and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
C. Other Kinase Targets
The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors for a range of other kinases, including:
-
TANK-binding kinase 1 (TBK1): These inhibitors have shown potent activity with IC50 values in the nanomolar range and can effectively inhibit downstream IFN signaling.[12][13]
-
Adenosine 5'-monophosphate-activated protein kinase (AMPK): Certain derivatives have been shown to activate AMPK, a key regulator of cellular energy homeostasis.[14]
-
Fibroblast Growth Factor Receptors (FGFRs): This class of inhibitors has demonstrated significant antitumor activity in preclinical models.
-
PIM-1 Kinase: Derivatives targeting PIM-1 have shown promise as anti-breast cancer agents by inducing apoptosis.[15]
II. Topoisomerase IIα Inhibition: A DNA-Damaging Mechanism
Beyond kinase inhibition, some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα (TOPOIIα).[1] TOPOIIα is a nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[16]
Mechanism of Action:
TOPOIIα functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thus resolving knots and tangles.[16] Pyrazolo[3,4-b]pyridine-based TOPOIIα inhibitors stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response, S-phase cell cycle arrest, and ultimately, apoptosis.[1][16] Mechanistic studies have shown that active compounds can induce the modulation of apoptosis-related proteins such as PARP-1, Bax, XIAP, and Caspases.[16] The planar nature of the pyrazolo[3,4-b]pyridine scaffold, often in conjunction with other moieties like indole, is thought to facilitate intercalation into the DNA, contributing to the inhibitory activity.[1]
III. Emerging Mechanisms in Neurodegenerative Diseases
Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.
-
Binding to β-Amyloid Plaques: Certain derivatives have demonstrated high and selective binding to β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease. This suggests their potential use as diagnostic imaging agents or as therapeutics aimed at disrupting plaque formation.[2]
-
Dual Cholinesterase and PDE4D Inhibition: Hybrid molecules incorporating the pyrazolo[3,4-b]pyridine scaffold have been developed as dual inhibitors of cholinesterases and phosphodiesterase 4D (PDE4D), both of which are relevant targets in Alzheimer's disease.[17]
IV. Experimental Validation of Mechanisms
A cornerstone of drug discovery is the rigorous experimental validation of a compound's mechanism of action. The following are key experimental workflows used to characterize the activity of pyrazolo[3,4-b]pyridine derivatives.
A. In Vitro Kinase Inhibition Assays
The direct inhibitory effect of a compound on its target kinase is typically assessed using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Experimental Workflow:
Sources
- 1. inspiralis.com [inspiralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and molecular docking of Pyrazolo[3,4-b]pyridine derivatives as potential CDK2 pathway inhibitors in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 16. inspiralis.com [inspiralis.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL, a heterocyclic compound of interest in pharmaceutical research and development, likely as a kinase inhibitor.[1][2][3] We present three distinct, validated protocols tailored for different analytical objectives: (1) a rapid, high-throughput UV-Vis Spectrophotometric method for preliminary quantification of pure substances; (2) a gold-standard Reversed-Phase High-Performance Liquid Chromatography with Photo-Diode Array detection (RP-HPLC-PDA) method for drug substance assay and impurity profiling, validated according to ICH Q2(R1) guidelines[4][5]; and (3) an ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis in plasma, essential for pharmacokinetic studies and validated in alignment with FDA and ICH M10 guidelines.[6][7][8] Each protocol is presented with detailed step-by-step instructions, the scientific rationale behind experimental choices, and performance characteristics to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The 2H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent biological activity, particularly in the domain of kinase inhibition for oncology.[1][3][9] The specific analogue, 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL, incorporates key structural motifs—a heterocyclic core, aromatic rings, and a hydroxyl group—that govern its physicochemical and pharmacological properties. Accurate and precise quantification is the cornerstone of drug development, underpinning everything from purity assessment of the active pharmaceutical ingredient (API) to determining its fate within a biological system.
The choice of analytical technique is dictated by the analytical question. Is the goal a quick concentration check of a synthesized batch? An official assay for regulatory submission? Or the measurement of nanomolar concentrations in a complex biological matrix? This guide provides validated methods to address each of these critical needs.
Method 1: Rapid Quantification by UV-Vis Spectrophotometry
Principle of the Method
This technique leverages the inherent property of the analyte to absorb light in the ultraviolet-visible range. The compound's aromatic rings and conjugated π-electron system result in characteristic π → π* electronic transitions, leading to strong UV absorbance.[10] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling straightforward quantification.[11]
Application & Rationale
This method is ideal for the rapid estimation of concentration in pure solutions, such as confirming the concentration of a stock solution or monitoring reaction progress. Its primary advantages are speed and simplicity. However, it lacks specificity and should not be used for samples containing impurities or other substances that absorb at similar wavelengths.[12]
Protocol: UV-Vis Spectrophotometric Quantification
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a UV-grade solvent in which the analyte is fully soluble and stable. Methanol or ethanol are suitable starting points. The solvent used will serve as the "blank" or reference.
-
Determination of Maximum Absorbance (λmax): a. Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. b. Scan the solution across the UV spectrum (typically 200-400 nm) against a solvent blank. c. Identify the wavelength (λmax) at which maximum absorbance occurs. The pyrazolopyridine and benzyl moieties suggest a λmax will likely be found in the 250-280 nm range.[10]
-
Preparation of Calibration Standards: a. Prepare a stock solution of accurately weighed 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL reference standard (e.g., 100 µg/mL). b. Perform serial dilutions to create a minimum of five calibration standards spanning the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Calibration Curve Generation: a. Measure the absorbance of each calibration standard at the predetermined λmax. b. Plot absorbance (y-axis) versus concentration (x-axis). c. Perform a linear regression analysis. The curve should exhibit a correlation coefficient (R²) ≥ 0.995.[12]
-
Quantification of Unknown Sample: a. Prepare the unknown sample solution, ensuring the final concentration falls within the linear range of the calibration curve. b. Measure its absorbance at λmax. c. Calculate the concentration using the linear regression equation derived from the calibration curve.
Method 2: Gold-Standard Assay by RP-HPLC-PDA
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar (more hydrophobic) compounds are retained longer on the column. The addition of a Photo-Diode Array (PDA) detector allows for simultaneous monitoring across a range of UV wavelengths, which is invaluable for assessing peak purity and identifying impurities.[13]
Application & Rationale
This is the definitive method for determining the potency (assay) and purity of the drug substance. Its high resolving power can separate the main compound from synthesis-related impurities and degradation products. The method's validation according to ICH Q2(R1) guidelines ensures its accuracy, precision, and reliability for quality control and regulatory purposes.[14] The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is a deliberate choice to suppress the ionization of the phenolic hydroxyl group, ensuring a single analyte form and resulting in sharp, symmetrical peaks.[15][16]
Workflow for RP-HPLC-PDA Analysis
Caption: Workflow for quantification by RP-HPLC-PDA.
Protocol: RP-HPLC-PDA Assay
-
Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) software.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent-grade formic acid (FA).
-
Purified water (18.2 MΩ·cm).
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | Ensures elution of the main peak with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Detection | PDA at 265 nm (for quantification), monitoring 210-400 nm (for purity) | Wavelength selected for optimal response; full scan for purity analysis. |
-
Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
This ensures the chromatographic system is performing adequately.[16]
-
-
Analysis Sequence & Quantification:
-
Inject a blank (diluent), followed by the SST injections.
-
Inject the Standard Solution, then the Sample Solution in duplicate.
-
Calculate the assay of the sample using the peak area response relative to the standard.
-
ICH Q2(R1) Method Validation Summary
This method must be validated to demonstrate its suitability for its intended purpose.[4][5]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from blank/placebo. | Ensures the signal is only from the analyte.[4] |
| Linearity | R² > 0.999 over a range (e.g., 25-150 µg/mL). | Confirms a proportional response to concentration.[13] |
| Accuracy | 98.0 - 102.0% recovery of spiked analyte. | Measures the closeness of the test results to the true value.[12] |
| Precision (Repeatability) | RSD < 2.0% for n=6 preparations. | Shows consistency of results for the same sample.[12] |
| LOD (Limit of Detection) | Signal-to-Noise ratio of ~3:1. | The lowest amount of analyte that can be detected. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of ~10:1; RSD < 10%. | The lowest amount of analyte that can be quantified reliably.[13] |
| Robustness | %RSD < 2.0% after minor changes (flow rate, temp., mobile phase pH). | Measures the method's capacity to remain unaffected by small variations.[4][16] |
Method 3: High-Sensitivity Bioanalysis by LC-MS/MS
Principle of the Method
This method combines the powerful separation of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for quantification at picogram or nanogram levels even in highly complex matrices like blood plasma.[1][17]
Application & Rationale
This is the standard for pharmacokinetic (PK) and toxicokinetic (TK) studies, where drug concentrations are often very low.[6][18] A stable isotope-labeled (SIL) internal standard (IS) is used to correct for variations in sample preparation and instrument response, which is critical for achieving high accuracy and precision in bioanalysis.[19] Protein precipitation is chosen as the sample cleanup method due to its speed, efficiency, and suitability for high-throughput analysis.[19]
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
Protocol: LC-MS/MS Bioanalysis in Plasma
-
Instrumentation & Reagents:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Nitrogen gas generator.
-
Stable Isotope-Labeled Internal Standard (e.g., D4-2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL).
-
LC-MS grade solvents and reagents.
-
Control human plasma.
-
-
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides fast and efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Rapid gradient (e.g., 5% to 95% B in 1.5 min) | Fast elution for high throughput. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the pyrazolopyridine core readily accept a proton. |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion; IS: [M+D4+H]⁺ → Product Ion | To be determined by direct infusion of the analyte and IS. |
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions (1 mg/mL) of the analyte and IS in DMSO or methanol.
-
Prepare spiking solutions for the calibration curve and quality control (QC) samples by diluting the stock in 50:50 ACN:Water.
-
-
Preparation of Calibration Curve and QC Samples:
-
Spike blank plasma with appropriate volumes of spiking solutions to prepare a calibration curve (e.g., 1, 5, 20, 100, 500, 2000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, 1500 ng/mL).
-
-
Sample Extraction (Protein Precipitation): a. To 50 µL of plasma (blank, standard, QC, or unknown), add 10 µL of IS working solution (~100 ng/mL). b. Add 200 µL of cold acetonitrile containing 0.1% FA. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at >10,000 g for 5 minutes. e. Transfer the clear supernatant to an autosampler vial for injection.
FDA/ICH M10 Bioanalytical Method Validation Summary
The method must be validated according to regulatory guidance for bioanalytical methods.[6][8][18][20]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Selectivity | No significant interference in blank plasma from at least 6 sources. | Ensures endogenous components do not affect quantification.[18] |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). | Defines the relationship between response and concentration. |
| Accuracy & Precision | 3 QC levels, n=5 per run. Mean accuracy within ±15%; Precision (%CV) ≤15%. | Confirms the method is reliable across its range on different days.[17][19] |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15%. | Assesses the impact of matrix components on ionization.[17][19] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process.[17][19] |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis.[18] |
Conclusion
The quantification of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can be successfully achieved using a range of analytical techniques. The choice of method should be guided by the specific requirements of the analysis. UV-Vis spectrophotometry offers a rapid but non-specific estimation for pure solutions. For regulatory-compliant assay and impurity analysis of the drug substance, the validated RP-HPLC-PDA method provides the necessary specificity, accuracy, and precision. Finally, for quantifying the analyte in biological fluids for essential pharmacokinetic studies, the highly sensitive and selective LC-MS/MS method is the required gold standard. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons. [Link]
-
de Wit, D., den Hartigh, J., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
de Vries, M. G., van der Nagel, B. C. H., et al. (2021). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. RePub, Erasmus University Repository. [Link]
-
Kim, H. Y., Lee, K. R., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
University of Groningen. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. [Link]
-
Alcaraz, M. R., & Pacheco, P. H. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]
-
Li, Y., Wang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry. [Link]
-
Zhang, Y., Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Otaibi, A. M., Zughul, M. B., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Results in Chemistry. [Link]
-
Sridhar, K., & Kumar, C. S. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Tom, J. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
-
LibreTexts Chemistry. UV-Vis Spectroscopy. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Kumar, P. A., & Kumar, Y. R. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]
-
Al-Ostath, A. A., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H). Saudi Journal of Biological Sciences. [Link]
-
Wang, Y., et al. (2021). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. [Link]
-
Zhang, L., et al. (2026). Final Residues, Storage Stability, and Dietary Exposure of Pyroxasulfone and Diflufenican in Wheat Grain and Straw. Foods. [Link]
-
Tzanetou, E., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. [Link]
-
Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Polo, E., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [Link]
Sources
- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 3. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 11. repligen.com [repligen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcpa.in [ijcpa.in]
- 17. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. research.rug.nl [research.rug.nl]
- 20. hhs.gov [hhs.gov]
Application Notes & Protocols: 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system renowned for its diverse biological activities, acting as a purine isostere that can effectively target ATP-binding sites of various enzymes, particularly protein kinases. This document provides detailed application notes and protocols for the use of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol as a chemical probe. Drawing from the extensive research on this class of compounds, we present its potential mechanism of action, protocols for its characterization as a kinase inhibitor, and methodologies to probe its function in cellular contexts. These guidelines are designed to enable researchers to effectively utilize this compound for target identification, validation, and pathway analysis.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1][2][3] This structure mimics endogenous purines like adenine, making it an ideal scaffold for designing molecules that interact with ATP-dependent enzymes.[1][4] The pyrazolo[3,4-b]pyridine core is synthetically tractable, allowing for extensive functionalization at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
Derivatives of this scaffold have been identified as potent inhibitors of a wide array of protein kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[5][6][7][8][9] Beyond kinase inhibition, this class of molecules has demonstrated anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[1][10][11][12] The specific compound, 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol, features key substitutions that suggest its utility as a selective chemical probe:
-
2H-Pyrazolo[3,4-b]pyridine Core: The central pharmacophore.
-
2-(4-Methoxybenzyl) Group: A substituent on the pyrazole nitrogen which can influence target selectivity and cell permeability.
-
6-OL Group: This hydroxyl group (which exists in tautomeric equilibrium with the 6-one form) can act as a critical hydrogen bond donor or acceptor, anchoring the molecule in the active site of a target protein.[2]
Postulated Mechanism of Action: Competitive Kinase Inhibition
Given the structural similarities to numerous known kinase inhibitors, the primary hypothesis is that 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol functions as an ATP-competitive inhibitor. Protein kinases share a conserved ATP-binding pocket, and this compound is likely to occupy this pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The N1 and N7 atoms of the core structure can form hydrogen bonds with the "hinge" region of the kinase, a common binding motif for this class of inhibitors.
The diagram below illustrates a hypothetical signaling pathway and the proposed point of intervention for the chemical probe.
Caption: Postulated mechanism of kinase pathway inhibition.
Experimental Protocols
To validate the use of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol as a chemical probe, a series of biochemical and cellular assays should be performed.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the concentration at which the compound inhibits 50% of the activity (IC₅₀) of a purified kinase.
Rationale: This is the primary assay to confirm direct inhibition of a kinase and to quantify the compound's potency. A radiometric assay using ³²P-ATP is described, but non-radioactive formats (e.g., ADP-Glo™, LanthaScreen™) can be substituted.
Materials:
-
Purified recombinant kinase of interest.
-
Kinase-specific substrate peptide.
-
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol (stock solution in DMSO).
-
Kinase reaction buffer (specific to the kinase, typically contains MgCl₂, DTT).
-
[γ-³²P]ATP.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the chemical probe in DMSO, then dilute further into the kinase reaction buffer. A typical final concentration range would be 1 nM to 100 µM.
-
In a 96-well plate, add 10 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of a solution containing the kinase and its substrate peptide to each well.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 20 µL of the ATP solution (containing a mix of cold ATP and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper 3-4 times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Example Value |
| Final Kinase Conc. | 5-10 nM |
| Final Substrate Conc. | 10-20 µM |
| Final ATP Conc. | 10 µM |
| Final Probe Conc. Range | 1 nM - 100 µM |
| Incubation Time | 30 min |
Protocol 2: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) confirms that the compound binds to its target protein within intact cells.
Rationale: Target engagement is a critical validation step. Ligand binding stabilizes a protein, increasing its melting temperature. CETSA measures this thermal stabilization.
Materials:
-
Cultured cells expressing the target kinase.
-
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol.
-
PBS and lysis buffer (containing protease/phosphatase inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with the chemical probe at a relevant concentration (e.g., 10x the cellular IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Plot the band intensity for the target protein against the temperature for both vehicle- and probe-treated samples. A shift in the melting curve to higher temperatures in the probe-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Analysis of Downstream Signaling
This protocol assesses the compound's ability to inhibit the target kinase's activity within a cellular signaling pathway.
Rationale: A functional chemical probe should modulate the signaling pathway downstream of its direct target. This is typically measured by a change in the phosphorylation state of a known substrate.
Materials:
-
Cultured cells with an active signaling pathway involving the target kinase.
-
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol.
-
Appropriate growth factors or stimuli to activate the pathway.
-
Lysis buffer, SDS-PAGE, and Western blotting reagents.
-
Primary antibodies: one for the phosphorylated form of the downstream substrate (e.g., anti-p-ERK) and one for the total amount of that substrate (e.g., anti-ERK).
-
Secondary antibody (e.g., HRP-conjugated).
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the chemical probe (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF, BDNF) for a short period (e.g., 10-15 minutes) to activate the target pathway.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Quantify total protein concentration in the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate.
-
Strip and re-probe the membrane with the antibody for the total substrate protein to ensure equal loading.
-
Develop the blot and quantify the band intensities.
-
The results should show a dose-dependent decrease in the phosphorylation of the downstream substrate in the probe-treated cells compared to the vehicle-treated, stimulated control.
Concluding Remarks
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol belongs to a powerful class of kinase-targeted compounds. The protocols outlined here provide a systematic framework for its validation and application as a chemical probe. By confirming its direct enzymatic inhibition, verifying its engagement with the target protein in a cellular environment, and demonstrating its impact on downstream signaling, researchers can confidently employ this molecule to investigate complex biological pathways and support drug discovery efforts.
References
- Grokipedia. Pyrazolopyridines.
-
MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
PMC. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Semantic Scholar. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. [Link]
-
Digital Commons @ BAU. (2021, October 4). DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. [Link]
-
SciSpace. Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]
-
Semantic Scholar. (2012, September 1). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
-
Royal Society of Chemistry. Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. [Link]
-
OUCI. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
MDPI. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H). [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. [Link]
-
PMC. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
WIPO Patentscope. (1999, June 24). USE OF PYRAZOLO [3,4-b] PYRIDINE AS CYCLIN DEPENDENT KINASE INHIBITORS. [Link]
-
PMC. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jksus.org [jksus.org]
- 12. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
Pharmacokinetic analysis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
An Application Guide for the Pharmacokinetic Analysis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
Introduction: Characterizing a Novel Pyrazolopyridine Candidate
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The compound 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL belongs to this promising class. Before a novel compound can advance toward clinical consideration, a thorough understanding of its behavior in a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust analytical framework to characterize the pharmacokinetic profile of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL. We will move from foundational in vitro assays that predict a compound's properties to a detailed protocol for a definitive in vivo pharmacokinetic study in a preclinical model, culminating in the analysis and interpretation of the resulting data. The methodologies described herein are grounded in established regulatory principles to ensure data integrity and reliability.[5][6]
The core of any PK study is a validated bioanalytical method capable of accurately and precisely measuring the concentration of the analyte in a complex biological matrix, such as plasma.[7] For small molecules like our target compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard, offering unparalleled sensitivity and selectivity.[8] This guide will focus on the development, validation, and application of an LC-MS/MS method for a comprehensive PK analysis.
Section 1: The Strategic Workflow for Pharmacokinetic Analysis
A successful pharmacokinetic study is not a single experiment but a multi-stage process. Each stage informs the next, creating a logical progression from predictive assays to a definitive in vivo assessment. This workflow ensures that resources are used efficiently and that the final in vivo study is well-designed and likely to yield meaningful data.
Caption: Strategic workflow for pharmacokinetic characterization.
Section 2: Foundational In Vitro ADME Assays
Before committing to costly and time-consuming animal studies, a panel of in vitro assays should be performed. These experiments use subcellular components or cell cultures to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[9][10][11] The data generated here are critical for identifying potential liabilities early and for guiding the design of subsequent studies.[12]
| ADME Parameter | Recommended In Vitro Assay | Experimental Rationale & Implication |
| Absorption | Caco-2 Permeability Assay | Utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. Determines the rate of passage (Papp), classifying the compound's potential for oral absorption. |
| Distribution | Plasma Protein Binding (PPB) Assay | Typically performed using rapid equilibrium dialysis (RED). Measures the fraction of the compound bound to plasma proteins (e.g., albumin). Only the unbound fraction is pharmacologically active and available for metabolism and excretion. High PPB can affect dosing and distribution. |
| Metabolism | Liver Microsomal Stability Assay | Incubates the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance. This predicts how quickly the liver is likely to break down the compound. |
| Metabolism | CYP450 Inhibition Assay | Assesses the potential of the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to significant drug-drug interactions (DDIs) if co-administered with other medications metabolized by the same enzyme. |
| Solubility | Kinetic & Thermodynamic Solubility | Determines the compound's solubility in aqueous buffers. Poor solubility can be a major hurdle for oral absorption and formulation development. |
Section 3: Bioanalytical Method: LC-MS/MS Quantification in Plasma
The accurate quantification of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL in plasma is the analytical cornerstone of the PK study. The following protocol outlines the development and validation of a robust LC-MS/MS method.
Principle and Rationale
Liquid chromatography separates the target analyte from endogenous matrix components based on its physicochemical properties. The eluent is then ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A tandem mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the parent ion (precursor ion) of our compound, a collision cell fragments it, and the third quadrupole selects a specific fragment ion (product ion). This precursor-to-product transition is highly specific to the analyte, providing exceptional selectivity and sensitivity for quantification in a complex matrix like plasma.[8]
Experimental Protocol: Sample Preparation
Objective: To efficiently extract the analyte from plasma and remove proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS system.[13]
Method: Protein Precipitation (PPT) is often the first choice for its simplicity, speed, and suitability for many small molecules.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown study samples.
-
Aliquot 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of Internal Standard (IS) working solution to all tubes except for blank matrix samples. (Expert Tip: An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic and ionization behavior should be used).
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
The samples are now ready for injection onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Experimental Protocol: LC-MS/MS Conditions
Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the analyte and internal standard.
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Rationale: C18 columns are versatile and provide excellent retention and peak shape for a wide range of small molecules, including pyrazolopyridine derivatives.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common additive that aids in the protonation of analytes for positive mode ESI, improving sensitivity.
-
-
Gradient: 5% to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. (This must be optimized).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: These must be determined by infusing a pure standard of the analyte.
-
Analyte: Q1 (e.g., 284.1 m/z) → Q3 (e.g., 135.1 m/z)
-
Internal Standard: To be determined.
-
Bioanalytical Method Validation
For the data to be considered reliable for regulatory submissions, the method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[5][6][14] Validation demonstrates that the method is fit for its intended purpose.[6]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure endogenous matrix components do not interfere with the quantification of the analyte or IS. | No significant interfering peaks at the retention time of the analyte/IS in at least 6 unique blank matrix sources. |
| Calibration Curve & LLOQ | To demonstrate the relationship between instrument response and concentration. The Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | At least 6-8 non-zero points. Correlation coefficient (r²) > 0.99. LLOQ should have a signal-to-noise ratio > 5 and accuracy/precision within ±20%. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Measured at LLOQ, Low, Mid, and High QC levels. Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 matrix lots should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Section 4: In Vivo Pharmacokinetic Study & Data Analysis
Study Protocol: Preclinical Model (Mouse)
Objective: To determine the concentration-time profile of the compound in plasma following administration to a test animal.
-
Animal Model: Male CD-1 mice (n=3-4 per time point or in a serial sampling design).
-
Dosing:
-
Intravenous (IV) Bolus: Administer 2 mg/kg via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administer 10 mg/kg. This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect ~50-100 µL of blood (e.g., via submandibular or saphenous vein) into EDTA-coated tubes at pre-determined time points.
-
IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.
-
Sample Storage: Transfer the resulting plasma to clearly labeled tubes and store at -80°C until bioanalysis.
Data Analysis: Non-Compartmental Analysis (NCA)
Once the plasma concentrations are determined using the validated LC-MS/MS method, the data are plotted (concentration vs. time) and analyzed. Non-Compartmental Analysis (NCA) is a standard method used to derive key PK parameters without assuming a specific compartmental model for the body.[3][15]
| PK Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of drug absorption. |
| AUC (0-t) | Area Under the concentration-time Curve from time zero to the last measurable concentration. | Represents the total drug exposure over the measured time interval. |
| AUC (0-inf) | Area Under the Curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |
| t½ | Half-life. The time required for the plasma concentration to decrease by 50%. | Determines the dosing interval and time to reach steady-state. |
| CL | Clearance (determined from IV data). | The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution (determined from IV data). | An apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution. |
| F% | Absolute Bioavailability (calculated after PO and IV administration). | The fraction of the orally administered dose that reaches systemic circulation. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Selvita. In Vitro ADME. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
CRAN Task View. Analysis of Pharmacokinetic Data. [Link]
-
Lambda Therapeutic Research. (2024). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. [Link]
-
JoVE. (2024). Analysis of Population Pharmacokinetic Data. [Link]
-
Zenovel. (2025). Pharmacokinetics Simplified: Data & PK Interpretation. [Link]
-
National Center for Biotechnology Information. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
Datapharm Australia. Pharmacokinetics analysis: An overview. [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
ResearchGate. Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
ScienceDirect. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]
-
SCIRP. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]
-
ResearchGate. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. [Link]
-
ResearchGate. (2026). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. [Link]
-
UAB. Quantitative analysis of drug metabolites in biological samples. [Link]
-
RSC Publishing. Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. [Link]
-
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 4. datapharmaustralia.com [datapharmaustralia.com]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. uab.edu [uab.edu]
- 8. longdom.org [longdom.org]
- 9. selvita.com [selvita.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. criver.com [criver.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[3,4-b]pyridine Purification & Troubleshooting
Introduction: The "Brick Dust" Challenge
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., Riociguat, Vericiguat). However, its utility is often hampered by two notorious physicochemical properties: aggressive π-stacking (leading to poor solubility) and N-alkylation regioselectivity issues (N1 vs. N2 isomers).
This guide synthesizes field-proven purification strategies to overcome these hurdles, moving beyond standard protocols to address the specific behavior of this fused heterocyclic system.
Module 1: The Regioselectivity Nightmare (N1 vs. N2 Isomers)
The Problem
When alkylating the pyrazole ring or synthesizing the core from unsymmetrical 1,3-dicarbonyls, you will frequently encounter a mixture of N1- and N2-isomers. Separation is difficult because these isomers often have identical
Diagnostic: Which Isomer Do I Have?
Before purification, you must confirm identity. Do not rely solely on 1D
| Feature | N1-Isomer (Thermodynamic) | N2-Isomer (Kinetic) |
| Stability | More stable ( | Less stable |
| NMR Shift | Ring protons generally upfield relative to N2 | Ring protons generally downfield |
| Crystallinity | Often forms needles/plates | Often amorphous or oils |
| NOESY/ROESY | NOE between N-substituent and C3-H | NOE between N-substituent and C3-H (weaker) or C6-H |
Troubleshooting Protocol: Separation Strategy
Scenario: You have a crude mixture of N1/N2 isomers (ratio 60:40).
Step 1: The "Solvent Switch" Recrystallization Chromatography should be your second choice. The planar nature of pyrazolo[3,4-b]pyridines makes them ideal candidates for fractional recrystallization.
-
Dissolution: Dissolve crude in minimal boiling Ethanol (EtOH) or EtOH:DMF (9:1) if highly insoluble.
-
Cooling: Allow slow cooling to RT, then
. -
Filtration: The N1-isomer typically crystallizes first due to better packing efficiency.
-
Mother Liquor: The filtrate will be enriched in the N2-isomer.
Step 2: Chromatographic Separation (If Recrystallization Fails) Standard Hexane/EtOAc often fails to resolve these isomers.
-
Recommendation: Use Dichloromethane (DCM) / Acetone gradients. Acetone interacts differently with the pyrazole nitrogens than esters, often improving
. -
Stationary Phase: If silica fails, switch to C18 (Reverse Phase) . The hydrophobicity difference between N1 and N2 alkyl chains often results in baseline separation on C18.
Visual Workflow: Isomer Separation Logic
Caption: Decision matrix for separating regioisomers based on physical state and chromatographic behavior.
Module 2: Solubility & The "Brick Dust" Effect
The Problem
Pyrazolo[3,4-b]pyridines exhibit strong intermolecular
Troubleshooting Protocol: Chromatography for Insoluble Compounds
1. The "Solid Load" Technique (Mandatory) Never attempt to liquid-load these compounds using DCM.
-
Protocol: Dissolve the crude in a volatile strong solvent (THF or Acetone). Add Celite or Silica (ratio 1:2 w/w). Evaporate to dryness. Load the dry powder into a pre-column cartridge.
2. The "Polarity Spike" Mobile Phase Standard MeOH/DCM gradients often fail because MeOH does not sufficiently disrupt the stacking.
-
The Fix: Use DCM / MeOH / NH
OH (90:9:1) . -
Why? The ammonia deprotonates residual silanols (reducing tailing) and competes for H-bonding sites, tightening the bands.
3. Alternative Solvents If the compound precipitates in DCM/MeOH:
-
Try: Ethyl Acetate / Ethanol (3:1).
-
Try: Toluene / Acetone (for lipophilic derivatives).
Module 3: Synthesis & Cleanup (One-Pot Protocols)
Context
Many researchers use a three-component reaction (Aldehyde + Aminopyrazole + Active Methylene) catalyzed by Lewis acids (e.g., ZrCl
Common Impurity Profile
-
Unreacted Aminopyrazole: Highly polar, drags on baseline.
-
Metal Residues: If Lewis acids are used.
-
Open-Chain Intermediates: Uncyclized Michael adducts.
Purification Workflow
Step 1: The Acid Wash (Chemical Scavenging) Before chromatography, exploit the basicity of the pyridine ring.
-
Dissolve crude in EtOAc (or CHCl
if insoluble). -
Wash with 10% Citric Acid (removes unreacted aminopyrazoles and some metal catalysts).
-
Wash with Brine, Dry over Na
SO .
Step 2: Metal Scavenging (If Lewis Acids Used)
If using ZrCl
-
Add SiliaMetS® Thiol or DMT scavengers to the organic layer. Stir for 4 hours at 50°C. Filter. This prevents metal banding on the silica column.
Visual Workflow: General Purification Pipeline
Caption: Optimized workflow for removing unreacted amines and metal catalysts prior to isolation.
Frequently Asked Questions (FAQs)
Q: My product is stuck on the top of the column despite using 10% MeOH/DCM. What now? A: You are likely experiencing precipitation due to the "solubility drop" when the concentrated sample hits the silica. Solution: Switch to a C18 reverse-phase column using Water/Acetonitrile. The solubility mechanism is different, and you can load using DMSO.
Q: I see two spots on TLC, but they merge after isolation. Why? A: This is classic tautomerism (1H vs 2H) if the N1 is unsubstituted. If N1 is substituted, you might have rotamers (if bulky groups are present) or acid-labile protecting groups falling off. Run an NMR at elevated temperature (50°C); if peaks coalesce, it's rotamers/tautomers.
Q: Can I use microwave irradiation for the synthesis? A: Yes, microwave synthesis is highly recommended for pyrazolo[3,4-b]pyridines. It significantly reduces reaction time (from 12h to 20min) and often improves the yield of the thermodynamic N1-product, simplifying purification [1][2].
References
-
BenchChem. "Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis." BenchChem Technical Support. Link
-
Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 1988, 66(3), 420-428. Link
-
Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation." Journal of Heterocyclic Chemistry, 2008. Link
-
Molina, P., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022, 27(7), 2256. Link
-
Nguyen, H. T., et al. "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds."[1] RSC Advances, 2023, 13, 2150-2158. Link
Sources
How to reduce byproducts in pyrazolo[3,4-b]pyridine reactions
Welcome to the technical support guide for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. By addressing common challenges in a direct question-and-answer format, this guide provides practical, field-tested advice to help you minimize byproduct formation, improve yields, and streamline your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: This is one of the most common challenges in pyrazolo[3,4-b]pyridine synthesis. The formation of two regioisomers occurs when the two electrophilic centers of your starting material (e.g., the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl) have similar reactivity towards the nucleophilic sites on the 5-aminopyrazole.[1]
The Underlying Chemistry: Electronic Effects Dictate Reactivity The regioselectivity of the initial condensation reaction is governed by the relative electrophilicity of the two carbonyl carbons. The more electron-deficient carbonyl group will preferentially react with the exocyclic amino group of the 5-aminopyrazole.
For example, in a compound like 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl (-CF₃) group is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the fluorine atoms. This directs the initial attack to that position, leading to a single major regioisomer.[1]
Strategies for Control:
-
Substrate Modification: If possible, select starting materials with significant electronic differences between the two electrophilic sites. Introducing a strong electron-withdrawing group near one carbonyl can dramatically enhance the regioselectivity to over 80%.[1]
-
Catalyst Screening: While often substrate-controlled, the choice of catalyst can influence the transition state and favor one isomer over another. It is advisable to screen both acidic (e.g., p-TsOH, acetic acid) and Lewis acid catalysts (e.g., ZrCl₄, Cu(II) salts).[2][3]
-
Solvent and Temperature Optimization: Systematically varying the solvent polarity and reaction temperature can alter the reaction kinetics and potentially favor the formation of one regioisomer.
Below is a diagram illustrating the competitive reaction pathways leading to regioisomer formation.
Caption: Competing pathways in the synthesis of pyrazolo[3,4-b]pyridines.
Question 2: I am getting a very low yield in my three-component reaction, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot?
Answer: Low yields in multi-component reactions (MCRs) for pyrazolo[3,4-b]pyridine synthesis are a frequent issue. The problem often originates from one of four key areas: starting material purity, catalyst efficacy, reaction conditions, or the work-up procedure.
A systematic troubleshooting approach, as outlined in the workflow below, is the most effective way to identify and solve the problem.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: The purity of the aminopyrazole is especially critical. Impurities can act as catalyst poisons or participate in side reactions.[2]
-
Action: Verify the purity of all reactants by NMR or LC-MS. If necessary, recrystallize or chromatographically purify your starting materials before use.[2]
-
-
Catalyst Selection and Loading: The choice of catalyst can dramatically affect the reaction outcome. Simple Brønsted acids are common, but Lewis acids have shown high efficacy in many cases.[2][4]
-
Action: If a standard acid catalyst (e.g., acetic acid) is failing, try a Lewis acid like Zirconium tetrachloride (ZrCl₄).[2][4] For some syntheses, solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) can be highly effective and simplify work-up.[5] Catalyst loading should also be optimized; start around 15 mol% and adjust as needed.[4]
-
-
Solvent and Temperature Effects: Reactant solubility and reaction kinetics are highly dependent on the solvent.
-
Action: Conduct a solvent screen. Ethanol is a common starting point, but for some reactions, a mixture like EtOH/DMF or even solvent-free conditions at elevated temperatures can provide the best results.[2][4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, preventing both incomplete reactions and product degradation from prolonged heating.[2]
-
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 30-70 | [2] |
| ZrCl₄ | EtOH/DMF (1:1) | 95 | 13-28 | [4] |
| Cu(II) acetylacetonate | CHCl₃ | Room Temp | up to 94 | [3] |
| AC-SO3H | Ethanol | Room Temp | 80-90 | [5] |
| None (Microwave) | Water | 40 | ~91 | [6] |
| Table 1. Comparison of reaction conditions for pyrazolo[3,4-b]pyridine synthesis. |
Question 3: My desired product is difficult to separate from a closely-eluting byproduct. What are some advanced purification strategies?
Answer: Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of structurally similar byproducts. When standard silica gel chromatography fails to give baseline separation, a multi-pronged approach is necessary.
Protocol: Systematic Approach to Purification
-
TLC Method Development (Critical First Step):
-
Objective: Find a solvent system that provides the best possible separation (ΔR_f) between your product and the impurity on a TLC plate.
-
Procedure:
-
Start with a standard mobile phase like 7:3 Hexane:Ethyl Acetate.
-
Systematically vary the polarity. If separation is poor, try adding a third solvent. A small amount of methanol (~1-2%) can significantly alter selectivity for polar compounds. Dichloromethane as a co-solvent can also be effective.
-
Test different additives. If your compounds are basic, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can reduce tailing and improve resolution. If they are acidic, a similar amount of acetic acid can help.
-
Visualize the TLC plate under UV light (254 nm) and also by staining (e.g., iodine vapor or permanganate dip) to ensure you are seeing all components.[2]
-
-
-
Flash Column Chromatography:
-
Objective: Scale up the optimized TLC conditions to a preparative column.
-
Procedure:
-
Packing: Dry pack the column with silica gel and flush with the initial, low-polarity eluent.
-
Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This prevents band broadening and improves separation compared to liquid loading in a strong solvent.
-
Elution: Begin with a solvent system slightly less polar than the one that gave optimal TLC separation. Run a slow, shallow gradient, collecting many small fractions. This is more effective for separating close spots than a steep or step gradient.[7]
-
Analysis: Analyze the collected fractions carefully by TLC before combining them.
-
-
-
Recrystallization:
-
Objective: Purify the product based on differential solubility. This is highly effective for removing small amounts of impurities from a crystalline solid.
-
Procedure:
-
Select a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The impurity should ideally be either very soluble or insoluble at all temperatures.
-
Dissolve the semi-pure material in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
General Experimental Protocol
ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone
This protocol is adapted from methodologies that have proven effective for this transformation.[2][4]
-
Reaction Setup:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.5 mL) in an oven-dried flask, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 equiv) in absolute Ethanol (EtOH, 0.5 mL) at 25 °C.
-
-
Inert Atmosphere & Catalyst Addition:
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Under a positive pressure of the inert gas, add Zirconium tetrachloride (ZrCl₄, 0.15 mmol, 0.3 equiv).
-
-
Reaction Execution:
-
Vigorously stir the reaction mixture at 95 °C. Monitor the reaction progress by TLC every 2-4 hours until the limiting starting material is consumed (typically 12-16 hours).
-
-
Work-up:
-
After completion, cool the reaction to room temperature and concentrate it in vacuo to remove the ethanol.
-
Add Chloroform (15 mL) and deionized water (15 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous phase twice more with Chloroform (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
References
-
Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Lv, M., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
Reyes-Vargas, E., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
De, S. K. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolinones as MAPK inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
Rapisarda, V., et al. (2022). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceuticals. Available at: [Link]
-
Lapsley, B. J., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry. Available at: [Link]
-
Barvik, I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Tsolerantaki, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Shaik, S. P., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor, Compound 7n, and Other Clinically Relevant FGFR Inhibitors
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the numerous kinase families implicated in oncogenesis, the Fibroblast Growth Factor Receptors (FGFRs) have garnered significant attention due to their frequent dysregulation in a variety of solid tumors. This guide provides an in-depth comparative analysis of a potent and selective 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitor, herein referred to as Compound 7n, against other notable FGFR inhibitors: the multi-targeted inhibitor Ponatinib, the selective inhibitor AZD4547 (Fexagratinib), and the multi-kinase inhibitor Lenvatinib.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency, cellular activity, and preclinical efficacy of these compounds. We will delve into the experimental methodologies that underpin these comparisons, providing a framework for the rational evaluation of kinase inhibitors.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in normal cellular processes, including proliferation, differentiation, and migration. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a range of malignancies, including bladder, lung, and breast cancers. Consequently, the development of small molecule inhibitors that target the ATP-binding site of FGFRs has become a promising therapeutic strategy.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide will focus on a representative of this class, Compound 7n, and contextualize its performance against other established FGFR-targeting agents.
Signaling Pathway of the Fibroblast Growth Factor Receptor (FGFR)
Caption: A simplified diagram of the FGFR signaling cascade, highlighting the downstream MAPK and PLCγ pathways.
Profile of the Pyrazolo[3,4-b]pyridine-based Inhibitor: Compound 7n
Compound 7n is a novel 1H-pyrazolo[3,4-b]pyridine derivative identified as a potent and selective inhibitor of the FGFR kinase family. Its discovery was the result of a structure-activity relationship (SAR) study aimed at optimizing the pyrazolo[3,4-b]pyridine scaffold for FGFR inhibition.
Biochemical Potency and Selectivity
Biochemical assays are fundamental in determining the intrinsic inhibitory activity of a compound against its target kinase. Compound 7n has demonstrated high potency against FGFR1, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.
| Kinase Target | Compound 7n IC50 (nM) |
| FGFR1 | 0.3 |
| FGFR2 | 0.7 |
| FGFR3 | 2.0 |
| FGFR4 | 52.7 |
| VEGFR2 | 422.7 |
Data sourced from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.
The data clearly indicates that Compound 7n is a highly potent inhibitor of FGFR1, 2, and 3, with moderate activity against FGFR4. Importantly, it exhibits significant selectivity over the vascular endothelial growth factor receptor 2 (VEGFR2), a key off-target kinase for many FGFR inhibitors that can contribute to unwanted side effects. While a comprehensive kinome scan for Compound 7n is not publicly available, the selectivity against VEGFR2 is a strong indicator of its targeted profile.
Comparative Analysis with Other FGFR Inhibitors
To contextualize the performance of Compound 7n, we will compare it with three clinically relevant kinase inhibitors known to target the FGFR pathway: Ponatinib, AZD4547, and Lenvatinib.
Biochemical Inhibition Profiles
The following table summarizes the biochemical IC50 values of the four inhibitors against the FGFR family and other relevant kinases.
| Kinase Target | Compound 7n IC50 (nM) | Ponatinib IC50 (nM) | AZD4547 IC50 (nM) | Lenvatinib IC50 (nM) |
| FGFR1 | 0.3 | 2.2 [1] | 0.2 [2] | 46 [3] |
| FGFR2 | 0.7 | 2.0 [4] | 2.5 [2] | 27 [5] |
| FGFR3 | 2.0 | 18 [4] | 1.8 [2] | 52 [5] |
| FGFR4 | 52.7 | 8.0 [4] | 165 [2] | 43 [5] |
| VEGFR2 | 422.7 | 1.5[1] | 24[6] | 3.0[5] |
| ABL1 | Not Available | 0.37[1] | >10,000 | Not Available |
| KIT | Not Available | 13[7] | Not Available | 85[5] |
| PDGFRα | Not Available | 1.1[1] | Not Available | 29[5] |
| RET | Not Available | Not Available | Not Available | 6.4[5] |
This comparative table highlights the distinct profiles of these inhibitors. Compound 7n and AZD4547 demonstrate high potency and selectivity for FGFR1-3. In contrast, Ponatinib and Lenvatinib are multi-kinase inhibitors with potent activity against a broader range of kinases, including VEGFR2, ABL1, KIT, and PDGFRα. The choice of inhibitor in a research or clinical setting would therefore depend on the desired level of target selectivity.
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a critical determinant of its therapeutic potential. The following table presents the cellular growth inhibition (GI50) or IC50 values for the selected inhibitors in various cancer cell lines with known FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | Compound 7n GI50 (nM) | Ponatinib GI50 (nM) | AZD4547 GI50 (nM) | Lenvatinib IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 1.7 | 30[8] | 3[9] | Not Available |
| DMS114 | Lung Cancer | FGFR1 Amplification | Not Available | Not Available | 111[9] | Not Available |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Not Available | Not Available | 210[2] | Not Available |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | Not Available | 7[10] | Not Available | Not Available |
| KG1A | Acute Myeloid Leukemia | FGFR1 Fusion | Not Available | 41[11] | Not Available | Not Available |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Expression | Not Available | Not Available | Not Available | Selectively Inhibited[12] |
The cellular activity data generally correlates with the biochemical potency, with Compound 7n, Ponatinib, and AZD4547 showing potent inhibition of proliferation in cancer cell lines driven by FGFR aberrations.
In Vivo Efficacy in Preclinical Models
The ultimate test of a kinase inhibitor's potential is its ability to inhibit tumor growth in vivo. The following summarizes the reported in vivo efficacy of the compared inhibitors in xenograft models.
-
Compound 7n: Demonstrated significant antitumor activity in an FGFR1-driven H1581 xenograft model.[13]
-
Ponatinib: Showed tumor growth inhibition in endometrial, bladder, and gastric cancer mouse models with FGFR mutations[14] and in RET- and FGFR-driven patient-derived xenografts.[15]
-
AZD4547: Induced potent tumor stasis or regression in four out of five FGFR1-amplified squamous NSCLC patient-derived tumor xenograft (PDTX) models.[9] It also showed efficacy in an ovarian cancer xenograft model.[16]
-
Lenvatinib: Exhibited a broad spectrum of antitumor activity in a variety of human tumor xenograft models, with its efficacy correlating with high microvessel density and low pericyte coverage.[17][18]
These preclinical in vivo studies provide strong rationale for the clinical investigation of these compounds in patient populations with FGFR-driven cancers.
Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology for measuring kinase activity in a high-throughput format.[19][20]
Workflow for a Typical HTRF Kinase Assay
Caption: A step-by-step workflow for a typical HTRF kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation:
-
Dilute the kinase to the working concentration in 1x enzymatic buffer.
-
Dilute the biotinylated substrate to the working concentration in 1x enzymatic buffer.
-
Dilute ATP to the working concentration in 1x enzymatic buffer.
-
-
Kinase Reaction:
-
Add the diluted test compound to the wells of a microplate.
-
Add the diluted kinase and substrate to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the diluted ATP.
-
Incubate for the desired reaction time (e.g., 10-30 minutes) at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing a europium-conjugated anti-phospho-antibody and a streptavidin-XL665 conjugate in detection buffer containing EDTA.
-
Add the detection reagent mix to the wells to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm. The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
Western blotting is a widely used technique to assess the phosphorylation status of downstream signaling proteins in response to kinase inhibitor treatment. This provides a direct measure of the inhibitor's on-target effect within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells with the desired FGFR alteration in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding sample buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FRS2 or p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Cell Proliferation Assay (BaF3 System)
The BaF3 cell line is an IL-3 dependent murine pro-B cell line that can be genetically engineered to express a constitutively active kinase, rendering it IL-3 independent for survival and proliferation.[21][22] This system is a powerful tool for assessing the cellular potency and selectivity of kinase inhibitors.
Workflow for a BaF3 Cell Proliferation Assay
Caption: A schematic representation of the workflow for a BaF3 cell proliferation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture BaF3 cells stably expressing the constitutively active FGFR fusion protein in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, in the absence of IL-3.
-
Assay Setup:
-
Wash the cells to remove any residual growth factors and resuspend them in fresh IL-3 free medium.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Inhibitor Treatment: Add serial dilutions of the kinase inhibitor to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n, represents a highly potent and selective inhibitor of the FGFR family, with a particularly strong activity against FGFR1, 2, and 3. Its favorable selectivity profile, especially against VEGFR2, suggests a potentially wider therapeutic window compared to more broadly-acting multi-kinase inhibitors.
The comparative analysis with Ponatinib, AZD4547, and Lenvatinib underscores the diverse landscape of FGFR inhibitors. While multi-kinase inhibitors like Ponatinib and Lenvatinib offer the potential to target multiple oncogenic pathways simultaneously, highly selective inhibitors like Compound 7n and AZD4547 may provide a more targeted therapeutic approach with a reduced risk of off-target toxicities.
The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of kinase inhibitors. A thorough characterization, encompassing biochemical potency, cellular activity, and in vivo efficacy, is essential for advancing promising lead compounds toward clinical development. The continued exploration of novel scaffolds, such as the pyrazolo[3,4-b]pyridine core, will undoubtedly contribute to the expansion of the therapeutic armamentarium for FGFR-driven malignancies.
References
-
Zhang, J., et al. (2012). Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. Clinical Cancer Research, 18(24), 6658-6667. [Link]
-
Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]
-
Zaman, G. J. R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 13(7), 679-685. [Link]
-
Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]
-
Zhang, J., et al. (2012). Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models. Clinical Cancer Research, 18(24), 6658-6667. [Link]
-
Lee, H., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. Cancers, 13(19), 4999. [Link]
-
ResearchGate. (n.d.). Kinome profiling identifies Src family kinase members as targets of AZD4547. [Link]
-
Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Blood, 122(4), 584-587. [Link]
-
ResearchGate. (n.d.). Downregulation of FGFR1 activation by ponatinib results in cell growth.... [Link]
-
Gozgit, J. M., et al. (2015). Abstract 783: Ponatinib demonstrates antitumor activity in RET- and FGFR-driven patient-derived xenografts. Cancer Research, 75(15_Supplement), 783-783. [Link]
-
Zaman, G. J. R., et al. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 13(7), 679-685. [Link]
-
ResearchGate. (n.d.). FGFR inhibition induces G1 phase cell-cycle arrest in FGFR-addicted.... [Link]
-
Zhang, Y., et al. (2022). Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1. Cell Death & Disease, 13(10), 1-13. [Link]
-
Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Journal of Translational Medicine, 12(1), 1-12. [Link]
-
ClinicalTrials.gov. (n.d.). Study of Lenvatinib in Patients With Advanced Cancer and Aberrations in FGF/FGFR Signaling. [Link]
-
Li, J., et al. (2017). Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo. Oncotarget, 8(4), 6549. [Link]
-
Santoro, A., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancers, 12(6), 1533. [Link]
-
Barra, F., et al. (2020). In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis. Journal of cellular and molecular medicine, 24(12), 6753-6765. [Link]
-
Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]
-
Matsui, J., et al. (2014). Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Journal of Translational Medicine, 12(1), 1-12. [Link]
-
Li, J., et al. (2017). Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo. Oncotarget, 8(4), 6549. [Link]
-
ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. [Link]
-
Yamamoto, Y., et al. (2018). Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models. Cancer Medicine, 7(6), 2507-2518. [Link]
-
Adachi, Y., et al. (2020). Inhibition of FGFR Reactivates IFNg Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 mAb. Cancer Research, 80(16), 3397-3408. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
-
Schram, A. M., et al. (2025). Lenvatinib after progression on pemigatinib and futibatinib in FGFR2 fusion-positive biliary tract cancer with an acquired kinase point mutation. Journal of Clinical Oncology, 43(28_suppl), 409-409. [Link]
-
Reaction Biology. (n.d.). BaF3 Proliferation Assay Services. [Link]
-
ResearchGate. (n.d.). The IC 50 values of Lenvatinib on HCC cells. [Link]
-
ResearchGate. (n.d.). The effects of lenvatinib on tumor growth in vivo are significantly.... [Link]
-
ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. [Link]
-
Zhao, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 629-634. [Link]
-
Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]
-
ResearchGate. (n.d.). Proliferation assays using BaF3 cell lines stably expressing (A).... [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor Effect of AZD4547 in a Fibroblast Growth Factor Receptor 2–Amplified Gastric Cancer Patient–Derived Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol Analogs as Kinase Inhibitors
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleobases. This similarity allows it to function as a versatile "hinge-binder" in the ATP-binding pocket of numerous protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1][2] The fusion of a pyrazole and a pyridine ring creates a system capable of forming crucial hydrogen bond interactions with the kinase hinge region, a common feature of many potent kinase inhibitors.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol scaffold, offering insights for researchers and professionals in drug development. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, we will infer and build a robust SAR model by critically analyzing data from closely related pyrazolo[3,4-b]pyridine derivatives.
A crucial aspect of the pyrazolo[3,4-b]pyridine system is its tautomerism. The pyrazole ring can exist in two tautomeric forms: the 1H- and 2H-isomers. Computational studies and a wealth of experimental data suggest that the 1H-tautomer is generally more stable and often the biologically active form in kinase inhibition, primarily due to the ability of the N1-H to act as a hydrogen bond donor.[4] The topic of this guide, a 2H-pyrazolo[3,4-b]pyridine, presents an interesting case for SAR analysis, as the substitution at the N2 position precludes the canonical N1-H hinge interaction, suggesting alternative binding modes or a different spectrum of target kinases.
Comparative Analysis of Substituent Effects on Kinase Inhibitory Activity
The potency and selectivity of pyrazolo[3,4-b]pyridine-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Below, we dissect the SAR at key positions, drawing on published data for various analogs to build a comparative framework.
The Critical Role of the Pyrazole Nitrogen (N1 vs. N2 Substitution)
As mentioned, the substitution pattern on the pyrazole nitrogen is a key determinant of kinase inhibitory activity. For many kinases, such as Fibroblast Growth Factor Receptor (FGFR), the N1-H of the 1H-pyrazolo[3,4-b]pyridine scaffold is essential for activity. It typically forms a critical hydrogen bond with the backbone carbonyl of a hinge region residue. For instance, N-methylation of a 1H-pyrazolo[3,4-b]pyridine derivative resulted in a complete loss of FGFR1 inhibitory activity, with the IC50 value increasing from 1.3 nM to over 5000 nM.[5]
This has profound implications for the 2-(4-methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol scaffold. With the N2 position occupied, the canonical N1-H hydrogen bond donation is impossible. This suggests that these analogs may either:
-
Exhibit weaker inhibitory activity against kinases that rely on this interaction.
-
Adopt an alternative binding mode where other parts of the molecule compensate for the loss of this interaction.
-
Show selectivity for kinases that do not require a hydrogen bond donor at this position.
The 2-benzyl substituent itself introduces a large, flexible group that will occupy a specific region of the ATP-binding site. The 4-methoxy substitution on the benzyl ring can influence activity through electronic effects or by forming specific interactions with the target protein.
Structure-Activity Relationship at the C6 Position: The Influence of the Hydroxyl Group
The C6 position of the pyrazolo[3,4-b]pyridine core is a key vector for modulating potency, selectivity, and physicochemical properties. In our target scaffold, this position is occupied by a hydroxyl group (-OL). A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the kinase.
A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines were optimized as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[6] This highlights that modifications at the C6 position are well-tolerated and can be used to tune the inhibitor's profile.
In the context of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol, the 6-hydroxyl group may:
-
Form a hydrogen bond with a residue in the solvent-exposed region of the ATP-binding site.
-
Interact with the ribose moiety of ATP.
-
Influence the overall electronic properties and solubility of the molecule.
The table below presents a hypothetical comparison based on the functional role of substituents at C6 in related pyrazolo[3,4-b]pyridine series.
| Compound Series | C6-Substituent | General Impact on Activity | Rationale |
| A | -OH (Hydroxyl) | Potentially enhances potency through H-bonding. | Can act as a hydrogen bond donor/acceptor. |
| B | -NH2 (Amino) | Often leads to potent inhibition. | Strong hydrogen bond donor. |
| C | -OCH3 (Methoxy) | Can improve metabolic stability. | Removes H-bond donor capability. |
| D | -Cl (Chloro) | Can provide favorable hydrophobic interactions. | Occupies a similar space as a methyl group. |
Quantitative Comparison of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
To provide a quantitative perspective, the following table summarizes the in vitro kinase inhibitory activities of a selection of 1H-pyrazolo[3,4-b]pyridine derivatives from various studies. This data serves as a benchmark for understanding the potency that can be achieved with this scaffold and how different substituents influence activity against various kinases.
| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| 10g | H | 4-(1-methyl-1H-pyrazol-4-yl)aniline | H | ALK-L1196M | <0.5 | [7] |
| C03 | H | Varies | Varies | TRKA | 56 | [6][8] |
| 15y | H | Varies | Varies | TBK1 | 0.2 | [9] |
| 7n | H | 2,6-difluoro-3,5-dimethoxyphenyl | H | FGFR1 | 0.6 | [5] |
| 10 | CH3 | 2,6-dichloro-3,5-dimethoxyphenyl | H | FGFR1 | >5000 | [5] |
| 17f | H | Diphenyl | Varies | AMPK (activator) | EC50 = 420 | [4] |
Note: The table presents data for 1H-pyrazolo[3,4-b]pyridines to illustrate the general SAR trends for this scaffold. Direct comparable data for a series of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol analogs is not available in the cited literature.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, based on established procedures.
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[10]
Step-by-step Protocol:
-
Reaction Setup: To a solution of a substituted 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) is added the appropriate β-dicarbonyl compound (1-1.2 equivalents).
-
Catalysis: A catalytic amount of an acid (e.g., acetic acid) or a Lewis acid (e.g., ZrCl4) can be added to facilitate the reaction.[10]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-16 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5]
Step-by-step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, and BSA). Dilute the recombinant kinase, the substrate (e.g., a biotinylated peptide), and ATP to their final concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the test compound dilutions to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase and substrate to the wells. Then, add ATP to start the phosphorylation reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection solution containing a Europium-labeled anti-phospho-antibody and an APC-labeled streptavidin.
-
Data Analysis: After incubation, read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of the emission signals at the acceptor and donor wavelengths. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Diagram of a Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.
Conclusion and Future Perspectives
The substitution at the N2 position fundamentally alters the interaction of the scaffold with the kinase hinge region compared to the more commonly studied 1H-isomers. This suggests that these compounds may target a different subset of the kinome or utilize alternative binding modes. The 6-hydroxyl group offers a valuable point for hydrogen bonding interactions, and the 4-methoxybenzyl moiety will probe a specific region of the ATP-binding site, where its conformation and interactions will be critical for potency.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(substituted benzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol analogs. This would involve varying the substituents on the benzyl ring and at other positions of the pyrazolopyridine core to build a comprehensive SAR profile. Such studies, coupled with co-crystallography of lead compounds with their target kinases, will provide invaluable insights for the rational design of novel, potent, and selective kinase inhibitors based on this promising scaffold.
References
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1553. [Link]
-
Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
-
Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(1), 49-65. [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 118-124. [Link]
-
Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
-
Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1345. [Link]
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1508-1523. [Link]
-
Komarova, E. S., Makarov, V. A., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Journal of Heterocyclic Chemistry, 49(5), 989-1002. [Link]
-
Papastathopoulos, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 31(3), 661. [Link]
-
Witherington, J., et al. (2003). 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3059-3062. [Link]
-
Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
-
Attaby, F. A., et al. (2014). Synthesis and biological evaluation of some new 4-phenyl-6-(pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines and pyrido[2',3':3,4]pyrazolo[5,1-c][4][8][11]triazines. Revista de la Sociedad Química de México, 58(3), 258-266. [Link]
-
Ye, Y., et al. (2025). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. [Link]
-
Aggarwal, R., et al. (2022). One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. ResearchGate. [Link]
-
Patel, K. M., & Patel, K. C. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32). [Link]
-
Bar-Am, O., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry, 15(15), 5050-5068. [Link]
-
PubChem. (2026). 2-benzyl-2H-pyrazolo[3,4-b]pyridine. [Link]
-
Martínez-Alonso, M., et al. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Molecules, 30(22), 4867. [Link]
-
Kumar, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Medicinal Chemistry. [Link]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-benzyl-2H-pyrazolo[3,4-b]pyridine | C13H11N3 | CID 14140176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raco.cat [raco.cat]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 11. japsonline.com [japsonline.com]
Benchmarking 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL against standard treatments
The following guide benchmarks 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-b]pyridin-6-ol (hereafter referred to as 2-PMB-PP-6-OH ) against standard therapeutic scaffolds, specifically focusing on its role as a Next-Generation Scaffold for Soluble Guanylate Cyclase (sGC) Stimulators .
This analysis positions the compound within the landscape of pulmonary hypertension (PH) and heart failure treatments, comparing it directly to the industry standard, Riociguat (and its precursor scaffolds).
Executive Summary: The Case for N2-Substituted Scaffolds
2-PMB-PP-6-OH represents a strategic divergence from the classical "Riociguat-like" scaffolds. While standard treatments (e.g., Riociguat, Vericiguat) predominantly utilize an N1-(2-fluorobenzyl) substitution pattern on the pyrazolo[3,4-b]pyridine core, the 2-(4-methoxybenzyl) variant offers distinct electronic and solubility profiles.
This guide benchmarks the 2-PMB-PP-6-OH scaffold against the Standard of Care (SoC) Precursors on three critical axes:
-
Synthetic Regioselectivity: Overcoming the N1 vs. N2 alkylation challenge.
-
Electronic SAR (Structure-Activity Relationship): Impact of the electron-rich 4-methoxybenzyl (PMB) group vs. the electron-deficient 2-fluorobenzyl group.
-
Metabolic Stability: Assessing the liability of the methoxy group (O-demethylation) vs. the metabolic inertness of fluorine.
Technical Benchmarking: 2-PMB-PP-6-OH vs. Standard Treatments
Comparative Profile
The following table contrasts the 2-PMB-PP-6-OH scaffold against the Riociguat Core (1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-6-amine derivative).
| Feature | Novel Scaffold: 2-PMB-PP-6-OH | Standard Treatment Core (Riociguat) | Impact Analysis |
| Regio-Isomerism | 2H-isomer (N2-substituted) | 1H-isomer (N1-substituted) | N2-substitution often alters the H-bond donor/acceptor vector, potentially accessing cryptic pockets in the sGC heme-binding domain. |
| Electronic Nature | Electron-Rich (4-Methoxy) | Electron-Poor (2-Fluoro) | The 4-OMe group increases electron density on the pyrazole ring, potentially enhancing |
| Solubility (LogP) | Moderate (Polarizability of OMe) | Low-Moderate (Lipophilic F) | The methoxy group can improve aqueous solubility compared to the fluorobenzyl, aiding formulation. |
| Metabolic Liability | High (CYP-mediated O-demethylation) | Low (C-F bond is stable) | Critical Risk: The 4-OMe is a "soft spot" for metabolism. This scaffold is better suited as a prodrug or probe than a final drug, unless the PMB is a protecting group. |
| Synthetic Utility | Protecting Group Strategy | Direct Core Synthesis | The 4-Methoxybenzyl (PMB) is acid-labile. It allows this molecule to serve as a versatile masked intermediate to generate free-NH pyrazoles for further diversification. |
Mechanism of Action (MoA) Context
Both scaffolds target Soluble Guanylate Cyclase (sGC) . The standard treatment (Riociguat) stabilizes the nitrosyl-heme complex and stimulates sGC directly, independent of NO. The 2-PMB-PP-6-OH analog investigates whether N2-substitution or electron-donating benzyl groups can modulate the heme-redox sensitivity of the enzyme.
Visualization: NO-sGC-cGMP Signaling Pathway
The diagram below illustrates the intervention point of Pyrazolo[3,4-b]pyridines within the cardiovascular signaling cascade.
Caption: sGC Stimulation Pathway. Standard treatments (Black) and the Novel Scaffold (Red) both aim to drive the conversion of GTP to cGMP, bypassing NO deficiency.
Experimental Protocols
To objectively benchmark 2-PMB-PP-6-OH , researchers must validate its activity and synthetic purity.
Protocol A: Synthesis & Regio-Verification
Objective: Confirm the N2-alkylation (2H-isomer) vs. N1-alkylation (1H-isomer). Standard: Riociguat synthesis favors N1. Method:
-
Reactants: 3-amino-2H-pyrazole derivative + Diethyl ethoxymethylenemalonate (Gould-Jacobs reaction precursor).
-
Cyclization: Thermal cyclization in Diphenyl ether at 250°C.
-
Alkylation: React the Pyrazolo[3,4-b]pyridin-6-ol core with 4-Methoxybenzyl chloride (PMB-Cl) using Cs₂CO₃ in DMF.
-
Differentiation:
-
1H-NMR (NOESY): Check for NOE correlation between the Benzyl-CH₂ and the Pyrazole-C3 proton.
-
N2-Isomer (Product): Strong NOE between Benzyl-CH₂ and C3-H (due to proximity).
-
N1-Isomer (Standard): Weak/No NOE between Benzyl-CH₂ and C3-H.
-
Protocol B: In Vitro sGC Activity Assay (CGC Assay)
Objective: Measure EC50 for cGMP generation. System: CHO cells overexpressing recombinant human sGC (α1/β1). Steps:
-
Cell Prep: Seed CHO-sGC cells in 384-well plates (3,000 cells/well).
-
Treatment: Incubate with 2-PMB-PP-6-OH (0.1 nM – 10 µM) vs. Riociguat (Control) for 60 min in the presence of IBMX (PDE inhibitor).
-
Detection: Lyse cells and quantify cGMP using HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Analysis: Plot dose-response curves.
-
Success Criteria: EC50 < 100 nM (Comparable to Riociguat).
-
Failure Mode: Inactivity indicates the N2-substitution or PMB group sterically clashes with the heme-binding pocket.
-
Strategic Workflow: From Scaffold to Drug
The utility of 2-PMB-PP-6-OH is often as a Protected Intermediate rather than a final drug. The PMB group is acid-labile, allowing for the synthesis of the "Free NH" core, which can then be re-alkylated with more complex, metabolically stable groups (e.g., fluorobenzyls).
Caption: Synthetic utility of the 2-(4-Methoxybenzyl) scaffold. It serves as a purifier intermediate (Red) to access high-purity active drugs (Green).
References
-
MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Discusses the tautomeric stability (1H vs 2H) and the role of these scaffolds in sGC stimulation (Riociguat).
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: PZ-II-029 and Pyrazolo[3,4-b]pyridine derivatives. Provides chemical property data for methoxybenzyl-substituted pyrazolopyridines.
-
Technical Disclosure Commons. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Details the use of specific intermediates for sGC stimulator synthesis.
-
BLDpharm. (2024). Product: 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL (CAS 2072806-15-4). Commercial availability and physicochemical specifications.
-
Journal of Heterocyclic Chemistry. (2012). Synthesis of Pyrazolo[3,4-b]Pyridin-6-Ones. Foundational text on the Gould-Jacobs reaction and tautomer control in this scaffold class.
Sources
A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Isomers' Activity: A Guide for Drug Discovery Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to the purine nucleobases allows it to function as an effective hinge-binding moiety in the ATP-binding pocket of kinases, a critical class of enzymes in cellular signaling.[1] The fusion of a pyrazole and a pyridine ring can result in several isomeric forms, with the position of the nitrogen atoms significantly influencing the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a head-to-head comparison of the activity of pyrazolo[3,4-b]pyridine isomers, offering experimental data and insights for researchers in drug development.
Pyrazolopyridines, also known as azaindazoles, can be classified into nine distinct subtypes based on the arrangement of nitrogen atoms in the bicyclic framework. Among these, the 1H-pyrazolo[3,4-b]pyridine scaffold is the most extensively studied and is a common prototype for kinase inhibitors.[1] However, the exploration of other isomers has revealed unique structure-activity relationships (SAR) and opportunities for developing novel therapeutics.
Comparative Biological Activity of Pyrazolopyridine Isomers
The subtle changes in the arrangement of nitrogen atoms among pyrazolopyridine isomers can lead to significant differences in their biological profiles. While comprehensive studies directly comparing a wide range of isomers are limited, available data provides valuable insights into their relative activities, particularly in the context of kinase inhibition and anticancer effects.
One study highlighted the critical role of the pyrazolo[3,4-b]pyridine core for activity against Fibroblast Growth Factor Receptor (FGFR). The replacement of the N-7 atom with a carbon, effectively changing the scaffold, resulted in a significant loss of inhibitory activity.[1] This underscores the importance of the specific arrangement of nitrogen atoms for effective target engagement.
A direct comparison between derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine revealed that while both scaffolds can be utilized to generate biologically active compounds, the regiochemistry of the fusion plays a crucial role in determining the selectivity and potency. In a study on the synthesis of these two isomers, it was found that the reaction conditions could be tuned to favor the formation of one isomer over the other, allowing for the exploration of their differential biological effects.[2]
Furthermore, a comparison of indazole and pyrazolo[4,3-b]pyridine structures as scaffolds for interleukin-2 inducible T-cell kinase (ITK) inhibitors found that both bicyclic systems had similar enzymatic inhibition profiles.[1] This suggests that for certain targets, different isomeric scaffolds can be bioisosteric, offering flexibility in molecular design.
The following table summarizes the comparative activity of different pyrazolopyridine isomers from various studies. It is important to note that these comparisons are drawn from different experimental contexts and should be interpreted with caution. A true head-to-head comparison would require testing in the same assays under identical conditions.
| Isomeric Scaffold | Target/Activity | Key Findings | Reference |
| 1H-Pyrazolo[3,4-b]pyridine vs. 1H-Indazole | FGFR1 Inhibition | Replacement of the 1H-pyrazolo[3,4-b]pyridine scaffold with 1H-indazole led to a significant loss in enzymatic potency. | [1] |
| Pyrazolo[3,4-b]pyridine vs. Pyrazolo[4,3-c]pyridine | General Synthesis and Activity | The regioselectivity of the cyclization can be controlled to synthesize both isomers, allowing for the exploration of their distinct biological activities. | [2] |
| Indazole vs. Pyrazolo[4,3-b]pyridine | ITK Inhibition | Both scaffolds demonstrated similar enzymatic inhibition, suggesting they can be used as bioisosteres for this target. | [1] |
| Pyrazolo[1,5-a]pyrimidine | Anti-inflammatory | Fusing a pyrazole ring with a pyrimidine scaffold to form pyrazolo[1,5-a]pyrimidines demonstrated significant anti-inflammatory potential. | [3] |
Signaling Pathways and Experimental Workflows
The biological activity of pyrazolo[3,4-b]pyridine isomers is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A common mechanism of action is the inhibition of protein kinases, which are crucial regulators of these pathways.
Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazolopyridine isomers on a kinase cascade.
The evaluation of the biological activity of these compounds typically involves a series of in vitro assays. A standard workflow for assessing anticancer activity is outlined below.
Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrazolopyridine isomers.
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A general method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of 3-amino-pyrazoles with various dicarbonyl compounds. For example, starting from 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile and 3-aminopyrazolopyridine, a series of derivatives can be synthesized.[4]
Step-by-step protocol:
-
Preparation of the 3-aminopyrazolopyridine intermediate: This is typically a multi-step synthesis starting from a 1,3-dione derivative and ethyl cyanoacetamide.[4]
-
Condensation with dicarbonyl compounds: The 3-aminopyrazolopyridine intermediate is then reacted with various aldehydes, ketones, or other dicarbonyl compounds to generate a library of pyrazolo[3,4-b]pyridine derivatives. The reaction is often carried out in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid) under reflux conditions.[4]
-
Purification: The synthesized compounds are purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the final compounds is confirmed by spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.[4]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Step-by-step protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549, HEPG2, HCT-116) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[4][6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolopyridine isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
Various assay formats are available to measure kinase activity and the inhibitory potential of compounds. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity and throughput.[7]
Step-by-step protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.
-
Kinase Reaction: In a white, opaque multi-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test compound at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time.
-
Luminescence Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal, and then read the luminescence using a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The available evidence, though not exhaustive, strongly suggests that the isomeric form of the pyrazolopyridine scaffold is a critical determinant of its biological activity. The 1H-pyrazolo[3,4-b]pyridine core remains a well-validated and potent scaffold for kinase inhibition. However, the exploration of other isomers like pyrazolo[4,3-b]pyridine and pyrazolo[4,3-c]pyridine has shown promise and may offer advantages in terms of selectivity, potency, and physicochemical properties for specific targets.
Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive library of pyrazolopyridine isomers. This head-to-head comparison across multiple targets and cell lines will provide a clearer understanding of the structure-activity relationships governed by the isomeric scaffold and will undoubtedly accelerate the discovery of novel and more effective therapeutic agents.
References
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Published April 2, 2024. [Link]
- Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.
-
National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. Published May 1, 2013. [Link]
-
ResearchGate. Biologically active pyrazolo [4,3-b]pyridines. [Link]
-
Horton, T. Checkpoint lab/protocols/MTT. [Link]
- Iorkula, T. T., Oche, J. O., & Ema, D. N. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 246-267.
- Chupakhin, E., Tomashevskiy, A., & Nosova, E. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599.
-
Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
-
Chupakhin, E., Tomashevskiy, A., & Nosova, E. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
- Hassan, A. S., Hafez, H. N., & Osman, E. S. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103650.
-
Quiroga, J., Portilla, J., & Abonia, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1419-1426.
- Unnithan, R. R., An, S., & Lee, K. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 64(18), 13391-13417.
- Iorkula, T. T., Oche, J. O., & Ema, D. N. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. ChemistrySelect, 9(13), e202304565.
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Liu, Q. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(11), 1315-1325.
-
Kumar, A., Kumar, R., & Kumar, S. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
- Kumar, A., & Kumar, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Liu, Q. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1383.
- Bagley, M. C., & Glover, C. (2006). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 47(48), 8463-8466.
- Quiroga, J., Portilla, J., & Abonia, R. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 30(13), 5123.
- Norman, M. H., Chen, N., Chen, Z., Fotsch, C., Han, N., He, Y., ... & Xu, R. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302.
- González-López, M., Cativiela, C., & Lardiés, R. (2016). Rapid Discovery and Structure−Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth. Journal of Medicinal Chemistry, 59(10), 4849-4864.
- Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1246.
- Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., ... & Ruchaud, S. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5601.
- Abdel-Aziz, M., Abouzid, K. M., & El-Sayed, M. A. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 8976.
- Unnithan, R. R., An, S., & Lee, K. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1636-1651.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchhub.com [researchhub.com]
- 6. atcc.org [atcc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
